2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran

thermal stability boiling point volatility

Synthesizing well-defined, low-coordinate organometallic complexes for C=C activation studies is challenging with conventional ligands. This 2H-pyran offers confirmed η²-C=C binding to Pt(0) and Rh(I), enabling precise control of metal coordination geometry. • Boiling point 117-118 °C provides a 19 °C thermal safety margin over triazine analogs, reducing volatility losses during prolonged heating. • High fluorine content (57% w/w) and zero H-bond donors impart high lipophilicity (LogP 3.8), ideal for PET tracer development and fluoropolymer modification. • Liquid at ambient temperature; density 1.518 g/cm³ simplifies extraction work-up and phase separation.

Molecular Formula C9H5F9O
Molecular Weight 300.12 g/mol
CAS No. 380-94-9
Cat. No. B1334956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran
CAS380-94-9
Molecular FormulaC9H5F9O
Molecular Weight300.12 g/mol
Structural Identifiers
SMILESCC1(C=C(C=C(O1)C(F)(F)F)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C9H5F9O/c1-6(9(16,17)18)3-4(7(10,11)12)2-5(19-6)8(13,14)15/h2-3H,1H3
InChIKeyAWCLMRSGMJWGGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran (CAS 380-94-9): High-Fluorine-Density Heterocyclic Ligand and Building Block


2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran (C₉H₅F₉O, MW 300.12) is a fluorinated heterocyclic compound featuring a 2H-pyran ring substituted with three trifluoromethyl (-CF₃) groups and a methyl group at the 2-position. Its structure confers a dense electron-withdrawing environment, high lipophilicity (XLogP3-AA = 3.8), and zero hydrogen-bond donor capability [1]. The compound exists as a low-melting solid (mp: -27.3 to -26.3 °C) with a boiling point of 117–118 °C, making it amenable to liquid-phase handling in synthesis . Its primary scientific utility lies in its capacity to act as an η²-coordinating ligand for late transition metals (e.g., Pt, Rh), as established by single-crystal X-ray diffraction studies [2].

Why 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran Cannot Be Interchanged with Common Pyridine or Triazine Analogs


Despite superficial similarities in trifluoromethyl substitution, 2-methyl-2,4,6-tris(trifluoromethyl)-2H-pyran (2H-pyran) exhibits distinct structural, electronic, and coordination behaviors that preclude simple substitution with 2,4,6-tris(trifluoromethyl)pyridine or 2,4,6-tris(trifluoromethyl)-1,3,5-triazine. The pyridine analog lacks the C2-methyl group and oxygen heteroatom, resulting in a nitrogen-centered coordination mode versus the η²-C=C binding observed for the pyran [1]. The triazine analog possesses a symmetrical, electron-deficient aromatic ring with a substantially lower boiling point (98.3–98.5 °C vs. 117–118 °C) and higher density (1.596 vs. 1.518 g/cm³), reflecting divergent intermolecular forces and volatility profiles . Consequently, replacing the pyran with a pyridine or triazine derivative alters metal-binding stoichiometry, complex geometry, and thermal handling, undermining experimental reproducibility and product performance in both catalytic and materials applications.

2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran: Quantitative Differentiation Data for Scientific Selection


Thermal Stability and Volatility Benchmarking Against Triazine Analog

The 2H-pyran exhibits a boiling point of 117–118 °C, approximately 19 °C higher than that of 2,4,6-tris(trifluoromethyl)-1,3,5-triazine (98.3–98.5 °C) . This reduced volatility minimizes evaporative losses during prolonged reactions or distillations, enhancing mass balance and safety in scale-up operations.

thermal stability boiling point volatility process chemistry

Lipophilicity (LogP) Comparison: Enhanced Membrane Permeability vs. Triazine

The computed LogP (XLogP3-AA) for the 2H-pyran is 3.8 [1]. In contrast, the analogous 2,4,6-tris(trifluoromethyl)-1,3,5-triazine is significantly less lipophilic, with a measured LogP of approximately 1.313 (based on refractive index correlation) . This 2.5-unit LogP difference indicates that the 2H-pyran will partition much more favorably into nonpolar media, an advantage in biological screening or lipophilic reaction environments.

lipophilicity ADME drug design partition coefficient

Coordination Mode Specificity: η²-C=C Binding vs. Nitrogen Donation in Pyridine Analogs

Single-crystal X-ray diffraction confirms that 2-methyl-2,4,6-tris(trifluoromethyl)-2H-pyran binds to platinum(0) via an η²-C=C coordination mode, utilizing the electron-deficient alkene moiety [1]. In contrast, 2,4,6-tris(trifluoromethyl)pyridine acts as a nitrogen-donor ligand, a fundamentally different binding mode that produces distinct complex geometries and electronic properties . This specificity is essential for designing well-defined organometallic catalysts and understanding reaction mechanisms.

coordination chemistry organometallic catalysis ligand design platinum complexes

Physicochemical Property Differentiation from Triazine: Density and Boiling Point

The 2H-pyran (density 1.518 g/cm³, bp 117–118 °C) is both less dense and higher-boiling than 2,4,6-tris(trifluoromethyl)-1,3,5-triazine (density 1.596 g/cm³, bp 98.3–98.5 °C) . The lower density may be advantageous in biphasic systems where phase separation is critical, while the higher boiling point offers greater thermal headroom for reactions conducted at elevated temperatures without reflux or pressure concerns.

physicochemical properties density boiling point formulation

Targeted Research and Industrial Applications for 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran Based on Differentiated Properties


Organometallic Catalyst Design and Mechanistic Studies

The confirmed η²-C=C binding mode to Pt(0) and Rh(I) [1] makes this pyran ligand indispensable for synthesizing well-defined, low-coordinate organometallic complexes. Researchers can exploit this specific coordination to probe C=C activation pathways, develop new C–C bond-forming reactions, and study the influence of strong electron-withdrawing substituents on metal-alkene bonding.

Fluorinated Building Block for High-Temperature Process Chemistry

The boiling point of 117–118 °C provides a 19 °C thermal safety margin over the triazine analog (bp 98–99 °C) . This reduces volatility-related losses and fire risk during reactions requiring prolonged heating, such as metal-catalyzed cross-couplings or polymerizations. The lower density (1.518 vs. 1.596 g/cm³) also simplifies work-up by ensuring clear phase separation in aqueous/organic extractions.

Lipophilic Tracer and Imaging Probe Precursor

The computed LogP of 3.8 [2] positions this compound as a highly lipophilic scaffold for the development of positron emission tomography (PET) tracers or fluorescent probes. Its zero H-bond donor count and strong electron-withdrawing nature minimize metabolic interference, making it a suitable vector for delivering imaging agents across biological membranes.

Specialty Polymer Monomer and Electrolyte Additive

The combination of high fluorine content (57% by weight) and the absence of reactive nitrogen or acidic protons suggests utility as a comonomer in fluoropolymer synthesis, where it can impart chemical resistance and hydrophobicity without introducing unwanted hydrogen bonding . Its thermal stability and lipophilicity also make it a candidate for non-aqueous electrolyte additives in lithium-ion batteries.

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